N-[(2-methoxyphenyl)methyl]-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
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Overview
Description
“N-[(2-methoxyphenyl)methyl]-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide” is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a methoxybenzyl group, a methylphenyl group, and a pyrrole ring attached to a thiophene core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[(2-methoxyphenyl)methyl]-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide” typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the Thiophene Core: The thiophene core can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via a condensation reaction with an appropriate amine.
Attachment of the Methoxybenzyl and Methylphenyl Groups: These groups can be attached through nucleophilic substitution reactions using corresponding halides.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using an appropriate amine and carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“N-[(2-methoxyphenyl)methyl]-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: The compound could be investigated for its potential therapeutic effects in treating various diseases.
Industry: It may find applications in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of “N-[(2-methoxyphenyl)methyl]-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide” would depend on its specific biological activity. Generally, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, leading to modulation of cellular pathways. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as 2-acetylthiophene and 2-bromothiophene share the thiophene core structure.
Pyrrole Derivatives: Compounds like pyrrole-2-carboxylic acid and N-methylpyrrole are structurally related.
Benzyl Derivatives: Compounds such as benzyl alcohol and benzyl chloride have similar benzyl groups.
Uniqueness
“N-[(2-methoxyphenyl)methyl]-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide” is unique due to the specific combination of functional groups and the overall molecular architecture. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-4-(4-methylphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2S/c1-17-9-11-18(12-10-17)20-16-29-23(22(20)26-13-5-6-14-26)24(27)25-15-19-7-3-4-8-21(19)28-2/h3-14,16H,15H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSCGZZEGJFVSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2N3C=CC=C3)C(=O)NCC4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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